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Compound of Interest

Compound Name: 2-Fluoro-6-formylbenzoic acid
CAS No.: 1289266-50-7
Cat. No.: B2658546
Get Quote
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Executive Summary & Chemical Profile

2-Fluoro-6-formylbenzoic acid (CAS: 1289266-50-7) represents a high-value "ortho-ortho"
disubstituted benzene intermediate. Unlike its more common regioisomer (2-fluoro-5-
formylbenzoic acid), the 2,6-substitution pattern imposes unique steric and electronic
constraints that are highly advantageous for specific cyclization reactions.

Its primary utility lies in the synthesis of 8-substituted phthalazinones, a structural motif
increasingly explored to modulate the metabolic stability and binding affinity of Poly(ADP-
ribose) polymerase (PARP) inhibitors.
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Property Specification

CAS Number 1289266-50-7

IUPAC Name 2-Fluoro-6-formylbenzoic acid
Molecular Formula CsHsFOs3

Molecular Weight 168.12 g/mol

Formyl (-CHO) and Fluoro (-F) groups flanking

Key Structural Feature ) )
the Carboxylic Acid (-COOH).[1][2]

Precursor to 8-fluorophthalazin-1(2H)-one

Primary Application o
(PARP inhibitor scaffold).

Critical Application: Synthesis of 8-
Fluorophthalazin-1(2H)-one

The most significant application of 2-F-6-FBA is its conversion into 8-fluorophthalazin-1(2H)-
one. This bicyclic heterocycle serves as the "warhead" in various DNA damage response
(DDR) inhibitors.

The "Ortho-Effect" Advantage

In this specific isomer, the steric crowding of the central carboxylic acid by the flanking formyl
and fluoro groups creates a "pre-organized" conformation. The formyl group is forced into
proximity with the incoming nucleophile (hydrazine), significantly accelerating the
condensation-cyclization sequence compared to less crowded isomers.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the conversion of 2-F-6-FBA to the phthalazinone scaffold,
highlighting the atom mapping where the C2-Fluorine becomes the C8-Fluorine in the fused
system.
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Reaction Logic

The 2,6-substitution pre-organizes
the molecule for rapid ring closure.

.
Controlled Oxidation Cyclization
2-Fluoro-6-methylbenzoic acid (NBS/Hydrolysis or DMSO/I2) > 2-Fluoro-6-formylbenzoic acid (EtOH, Reflux, 2h) > 8-Fluorophthalazin-1(2H)-one
(Precursor) (2-F-6-FBA) (Target Scaffold)
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Caption: Synthetic pathway from precursor to the 8-fluorophthalazinone scaffold. The 2-F-6-
FBA intermediate undergoes rapid cyclocondensation due to steric proximity.

Comparative Analysis Guide

This section objectively compares 2-Fluoro-6-formylbenzoic acid against its non-fluorinated
analog and its regioisomer.

Performance Matrix
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Feature

2-Fluoro-6-
formylbenzoic acid
(Subject)

2-Formylbenzoic
Acid (Baseline)

2-Fluoro-5-
formylbenzoic acid
(Alternative)

Resulting Scaffold

8-Fluorophthalazinone

Unsubstituted

Phthalazinone

7-Fluorophthalazinone

Cyclization Rate

High (Steric

acceleration)

Moderate

Moderate

Metabolic Stability

High (F blocks C8

oxidation)

Low (C8 is liable to

oxidation)

High (F blocks C7)

Solubility (LogP)

~1.8 (Lipophilic shift)

~1.2

~1.8

Primary Use Case

Novel
PARP/Metabolic
Stability Studies

General Reference
Standards

Olaparib-like Analogs

Expert Insight: The Fluorine Effect

o Metabolic Blocking: In the resulting phthalazinone, the C8 position (derived from C2 of the

acid) is a common site for oxidative metabolism by Cytochrome P450 enzymes. Substituting

this position with fluorine (using 2-F-6-FBA) effectively blocks this metabolic soft spot,

potentially increasing the in vivo half-life of the drug candidate [1].

o Electronic Modulation: The strong electronegativity of fluorine at the C8 position modulates

the pKa of the lactam NH (position 2), influencing the hydrogen bond donor capability critical

for binding to the PARP catalytic domain.

Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoints” ensure the user

can verify success at each stage.

Protocol A: Synthesis of 8-Fluorophthalazin-1(2H)-one

Objective: Convert 2-F-6-FBA into the active pharmacophore scaffold.
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e Preparation:

o Dissolve 2-Fluoro-6-formylbenzoic acid (1.0 eq, 168 mg/mmol) in absolute Ethanol (5
mL/mmol).

o Note: Ensure the starting material is fully soluble. Gentle warming (40°C) may be required
due to the lipophilicity introduced by the fluorine.

o Reagent Addition:

o Add Hydrazine Monohydrate (1.2 eq) dropwise to the stirring solution at room
temperature.

o Observation: A transient yellow precipitate (hydrazone intermediate) may form and then
redissolve.

e Cyclization:

o Heat the reaction mixture to reflux (78°C) for 2—3 hours.

o Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (Rf ~0.4) should
disappear, replaced by a highly polar, UV-active product (Rf ~0.1).

¢ Isolation:

o Cool the mixture to 0°C in an ice bath.

o The product, 8-fluorophthalazin-1(2H)-one, will precipitate as a white to off-white solid.

o Filter the solid and wash with cold ethanol (2 x 5 mL).

o Dry under vacuum.[2][3]

¢ Validation Data:

o Yield: Typically 85-92%.
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o 1H NMR (DMSO-d6): Look for the characteristic singlet of the phthalazinone H-4 proton at
~8.4 ppm. The aromatic region will show a specific splitting pattern (doublet of doublets)
due to H-F coupling.

Protocol B: Quality Control of 2-F-6-FBA

Before use, ensure the aldehyde has not oxidized to the diacid (3-fluorophthalic acid).
e Test: Dissolve 5 mg in DMSO-d6.

o Criteria: 1H NMR must show a distinct aldehyde proton singlet at ~10.2 ppm. If this peak is
absent and a broad OH peak is observed >12 ppm, the material has degraded.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Comprehensive Guide to 2-Fluoro-6-formylbenzoic
Acid: Synthesis & Applications]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2658546/docs#comprehensive-guide-to-2-fluoro-6-
formylbenzoic-acid-synthesis-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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